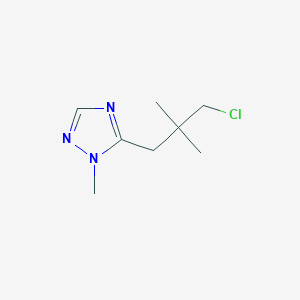
(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C13H14FNO. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of fluorine and ethyl groups in its structure enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of 2-aminobenzyl alcohol derivatives with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as magnesium chloride or cupric nitrate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinoline ketone.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
- Oxidation yields quinoline ketones.
- Reduction produces dihydroquinoline derivatives.
- Substitution reactions result in various substituted quinoline derivatives .
Scientific Research Applications
(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as malaria and cancer.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells.
Comparison with Similar Compounds
Quinine: A naturally occurring quinoline derivative used to treat malaria.
Chloroquine: A synthetic quinoline derivative with antimalarial and anti-inflammatory properties.
Mefloquine: Another antimalarial quinoline derivative with a similar mechanism of action.
Uniqueness: (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol is unique due to the presence of both ethyl and fluorine substituents, which enhance its chemical stability and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H14FNO |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
(4-ethyl-5-fluoro-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-3-9-10(7-16)8(2)15-12-6-4-5-11(14)13(9)12/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
ONASQXHTFDETGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NC(=C1CO)C)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
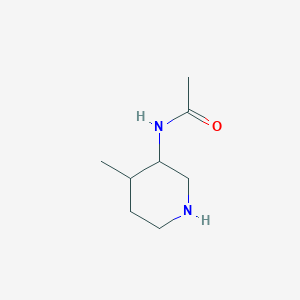
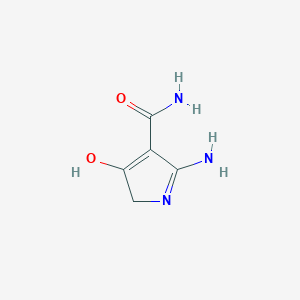
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
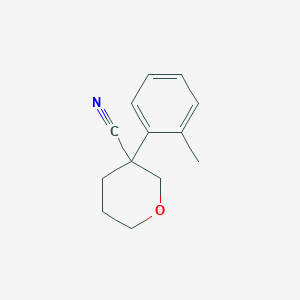
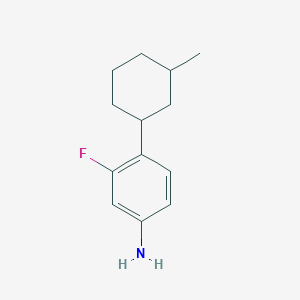
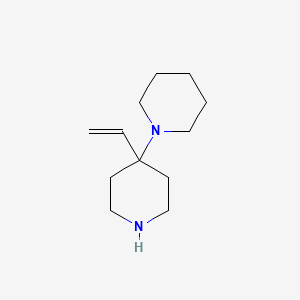
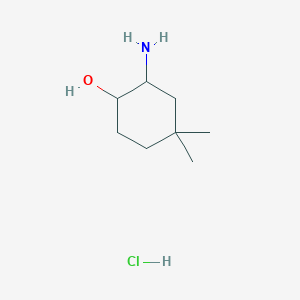
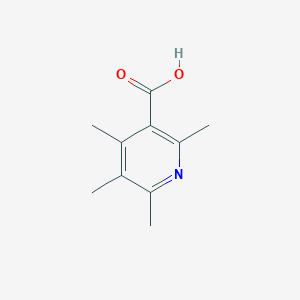
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)
